molecular formula C17H21N3O B253628 2-(4-benzylpiperidin-1-yl)-6-methyl-1H-pyrimidin-4-one

2-(4-benzylpiperidin-1-yl)-6-methyl-1H-pyrimidin-4-one

Cat. No. B253628
M. Wt: 283.37 g/mol
InChI Key: SHLPICVPOXVMSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-benzylpiperidin-1-yl)-6-methyl-1H-pyrimidin-4-one is a chemical compound that has been the subject of numerous scientific research studies due to its potential therapeutic applications. This compound is commonly referred to as PNU-69176 and is a small molecule that has been shown to have a high affinity for the dopamine transporter.

Mechanism of Action

The mechanism of action of PNU-69176 involves its ability to bind to the dopamine transporter. This binding results in the inhibition of dopamine reuptake, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels has been shown to have therapeutic effects in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of PNU-69176 have been extensively studied in animal models. These studies have shown that PNU-69176 has a high affinity for the dopamine transporter and is able to increase dopamine levels in the brain. This increase in dopamine levels has been shown to have therapeutic effects in the treatment of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using PNU-69176 in lab experiments is its high affinity for the dopamine transporter. This makes it an ideal compound for studying the effects of dopamine on the brain. However, one of the limitations of using PNU-69176 is that it is a small molecule and may not be suitable for all types of experiments.

Future Directions

There are several future directions that could be explored in the study of PNU-69176. One potential direction is the development of new compounds that have similar properties to PNU-69176 but with improved pharmacological properties. Another potential direction is the use of PNU-69176 in combination with other drugs for the treatment of Parkinson's disease. Additionally, further studies could be conducted to investigate the potential therapeutic applications of PNU-69176 in other neurological disorders.

Synthesis Methods

The synthesis of PNU-69176 has been described in several scientific publications. One of the most commonly used methods involves the reaction of 4-chloro-6-methylpyrimidine-5-carbaldehyde with benzylpiperidine in the presence of a palladium catalyst. This reaction results in the formation of PNU-69176 as a white solid.

Scientific Research Applications

PNU-69176 has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research involves the use of PNU-69176 as a potential treatment for Parkinson's disease. This is due to the fact that PNU-69176 has been shown to have a high affinity for the dopamine transporter, which is a key target for the treatment of Parkinson's disease.

properties

Product Name

2-(4-benzylpiperidin-1-yl)-6-methyl-1H-pyrimidin-4-one

Molecular Formula

C17H21N3O

Molecular Weight

283.37 g/mol

IUPAC Name

2-(4-benzylpiperidin-1-yl)-6-methyl-1H-pyrimidin-4-one

InChI

InChI=1S/C17H21N3O/c1-13-11-16(21)19-17(18-13)20-9-7-15(8-10-20)12-14-5-3-2-4-6-14/h2-6,11,15H,7-10,12H2,1H3,(H,18,19,21)

InChI Key

SHLPICVPOXVMSR-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=O)N=C(N1)N2CCC(CC2)CC3=CC=CC=C3

SMILES

CC1=CC(=O)N=C(N1)N2CCC(CC2)CC3=CC=CC=C3

Canonical SMILES

CC1=CC(=O)N=C(N1)N2CCC(CC2)CC3=CC=CC=C3

Origin of Product

United States

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